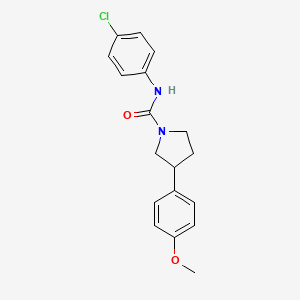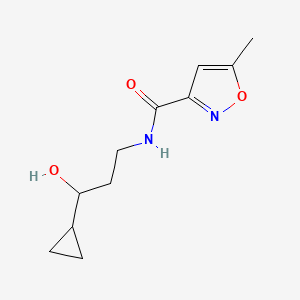
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol is a relatively new chemical that has attracted attention due to its unique structure and potential applications. The presence of the pyrimidine ring, piperidine ring, and methanol group suggests it can participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol involves a multi-step process starting with pyrimidine. A common method involves the initial alkylation of pyrimidine with ethoxy and methylthio groups under specific conditions. This is followed by the addition of a piperidine ring, typically via a nucleophilic substitution reaction. Finally, a methanol group is introduced.
Industrial Production Methods
Industrially, this compound is produced using a similar multi-step process, but scaled-up to meet commercial demand. Efficient catalysts and optimized reaction conditions are employed to maximize yield and minimize impurities. Continuous flow chemistry techniques are often used to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo a variety of reactions, including oxidation, reduction, and substitution reactions. Its diverse functional groups (pyrimidine, piperidine, methanol) make it reactive under different conditions.
Common Reagents and Conditions
Oxidation reactions often use reagents like potassium permanganate or chromium trioxide. Reduction reactions typically involve hydrogen gas in the presence of a palladium or nickel catalyst. Substitution reactions can be conducted using halogenating agents such as thionyl chloride or phosphorous tribromide.
Major Products
Major products from these reactions vary; oxidation may yield aldehydes or carboxylic acids, while reduction could produce secondary alcohols or alkanes. Substitution reactions might result in halogenated derivatives or other functionalized products.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a versatile building block in organic synthesis, useful in developing more complex molecules.
Biology
Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways.
Medicine
Industry
Utilized in materials science for developing new polymers or specialty chemicals due to its reactivity and functional group diversity.
Mecanismo De Acción
Effects: The compound’s effects are primarily mediated through its interactions with specific molecular targets. These interactions can modulate biochemical pathways or enzyme activities.
Molecular Targets and Pathways
It might bind to certain receptors or enzymes, altering their activity. These interactions can lead to changes in cell signaling or metabolic processes, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds: Compounds like 2-methylthio-4-piperidylmethanol or 6-ethoxypyrimidinyl derivatives share structural similarities.
Uniqueness
What sets (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol apart is the specific combination of functional groups. This unique structure offers distinct reactivity and interaction patterns not observed in similar compounds, making it a valuable subject of study in various fields.
So, that’s a deep dive! Anything else you’re curious about?
Propiedades
IUPAC Name |
[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-3-18-12-8-11(14-13(15-12)19-2)16-7-5-4-6-10(16)9-17/h8,10,17H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPBBDRMAXESGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCCC2CO)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(sec-butyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817848.png)

![N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2817852.png)
![ethyl (3E)-4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B2817853.png)
![methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2817854.png)


![2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide](/img/structure/B2817860.png)
![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2817861.png)


![2-Chloro-1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]ethanone](/img/structure/B2817868.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide](/img/structure/B2817869.png)
![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2817870.png)
